![molecular formula C19H21N3O3S2 B2446550 4-(ジメチルスルファモイル)-N-[6-(プロパン-2-イル)-1,3-ベンゾチアゾール-2-イル]ベンゾアミド CAS No. 892856-14-3](/img/structure/B2446550.png)
4-(ジメチルスルファモイル)-N-[6-(プロパン-2-イル)-1,3-ベンゾチアゾール-2-イル]ベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C19H21N3O3S2 and its molecular weight is 403.52. The purity is usually 95%.
BenchChem offers high-quality 4-(dimethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(dimethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Structure and Synthesis
The compound features a dimethylsulfamoyl group attached to a benzamide backbone, which is further substituted with a propan-2-yl group and a benzothiazole moiety. The synthesis typically involves multi-step organic reactions, including sulfonylation and amide bond formation.
Enzyme Inhibition
Several studies have highlighted the enzyme inhibitory potential of compounds similar to 4-(dimethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide. For instance, sulfonamide derivatives have been investigated for their ability to inhibit enzymes such as:
- α-glucosidase : This enzyme plays a critical role in carbohydrate metabolism and is a target for diabetes management. Compounds with similar structures have shown promise as inhibitors, potentially aiding in the treatment of Type 2 Diabetes Mellitus (T2DM) .
- Acetylcholinesterase : This enzyme is crucial for neurotransmission, and inhibitors are explored for Alzheimer’s disease therapy. The structural modifications in sulfonamides can enhance their inhibitory effects against this enzyme .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Sulfonamide derivatives have been evaluated against various bacterial strains, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) indicating their effectiveness against common pathogens .
Anticancer Activity
Research has indicated that compounds with similar configurations may possess anticancer properties. Studies involving structural analogs have shown promising results against various cancer cell lines, including colorectal carcinoma (HCT116). These compounds often exhibit lower IC50 values compared to standard treatments like 5-fluorouracil (5-FU), suggesting higher potency .
Therapeutic Implications
The diverse biological activities of 4-(dimethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide position it as a candidate for drug development in several therapeutic areas:
- Diabetes Management : By inhibiting α-glucosidase, this compound could help regulate blood sugar levels.
- Neurodegenerative Diseases : Its potential as an acetylcholinesterase inhibitor opens avenues for treating Alzheimer’s disease.
- Infectious Diseases : The antimicrobial properties could lead to new treatments for bacterial infections.
- Cancer Therapy : Its anticancer activity warrants further investigation into its efficacy as an antitumor agent.
Case Studies and Research Findings
生物活性
The compound 4-(dimethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide is a member of the benzamide family, which includes various biologically active compounds. This article explores its biological activity, synthesizing data from diverse studies to provide a comprehensive overview.
Chemical Structure
The molecular structure of the compound includes:
- A benzothiazole moiety, known for its pharmacological properties.
- A dimethylsulfamoyl group that enhances solubility and biological activity.
- An isopropyl substitution that may influence its interaction with biological targets.
Pharmacological Properties
Research indicates that compounds containing benzothiazole and benzamide structures exhibit various biological activities, including:
- Anticonvulsant Activity : A series of 1,3-benzothiazol-2-yl benzamides were evaluated for their anticonvulsant properties. Many showed significant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating potential for seizure management .
- Neurotoxicity Studies : The synthesized compounds generally exhibited low neurotoxicity, with no significant liver toxicity observed in the studies conducted. This suggests a favorable safety profile for further development in therapeutic applications .
The exact mechanism of action for 4-(dimethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide is still under investigation. However, compounds with similar structures have been shown to interact with various neurotransmitter systems and enzymes. For instance:
- Acetylcholinesterase Inhibition : Some piperazine derivatives have been noted to inhibit human acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease by preventing amyloid peptide aggregation .
Case Studies and Experimental Findings
- Anticonvulsant Evaluation :
- Molecular Docking Studies :
Data Summary
The following table summarizes key findings from studies related to the biological activity of benzothiazole derivatives:
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-12(2)14-7-10-16-17(11-14)26-19(20-16)21-18(23)13-5-8-15(9-6-13)27(24,25)22(3)4/h5-12H,1-4H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCIRFJCXFLABZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。